N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105234-17-0
VCID: VC6561278
InChI: InChI=1S/C24H23N5O3S2/c1-15(30)16-7-9-17(10-8-16)25-19(31)14-29-23(32)21-22(20(27-29)18-6-5-13-33-18)34-24(26-21)28-11-3-2-4-12-28/h5-10,13H,2-4,11-12,14H2,1H3,(H,25,31)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5
Molecular Formula: C24H23N5O3S2
Molecular Weight: 493.6

N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

CAS No.: 1105234-17-0

Cat. No.: VC6561278

Molecular Formula: C24H23N5O3S2

Molecular Weight: 493.6

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 1105234-17-0

Specification

CAS No. 1105234-17-0
Molecular Formula C24H23N5O3S2
Molecular Weight 493.6
IUPAC Name N-(4-acetylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Standard InChI InChI=1S/C24H23N5O3S2/c1-15(30)16-7-9-17(10-8-16)25-19(31)14-29-23(32)21-22(20(27-29)18-6-5-13-33-18)34-24(26-21)28-11-3-2-4-12-28/h5-10,13H,2-4,11-12,14H2,1H3,(H,25,31)
Standard InChI Key JRMZKMHZHQELJG-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(4-acetylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl- thiazolo[4,5-d]pyridazin-5-yl)acetamide, reflects its intricate structure . Its molecular formula, C₂₄H₂₃N₅O₃S₂, corresponds to a molecular weight of 493.6 g/mol. The structure integrates multiple heterocycles: a thiazolo[4,5-d]pyridazinone core, a piperidine ring, and a thiophene moiety, linked via acetamide and acetylphenyl groups (Figure 1) .

Table 1: Key Molecular Identifiers

PropertyValue
PubChem CID30836636
Molecular FormulaC₂₄H₂₃N₅O₃S₂
Molecular Weight493.6 g/mol
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5
InChI KeyJRMZKMHZHQELJG-UHFFFAOYSA-N

Structural Insights

The thiazolo[4,5-d]pyridazinone core is a fused bicyclic system comprising a thiazole ring (five-membered, with sulfur and nitrogen) and a pyridazinone ring (six-membered, with two adjacent nitrogen atoms and a ketone group). The piperidine substituent at position 2 introduces a saturated nitrogen-containing ring, while the thiophene at position 7 adds aromatic sulfur heterocyclicity. The N-(4-acetylphenyl)acetamide side chain enhances hydrophobicity and potential hydrogen-bonding capacity .

Physicochemical Properties

Computed Descriptors

PubChem’s computational analyses provide critical insights into the compound’s drug-likeness and bioavailability:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA4.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Rotatable Bond Count8
Topological Polar Surface Area121 Ų
Lipinski Rule ComplianceYes (Violations: 0)

The compound’s moderate lipophilicity (XLogP3 = 4.5) suggests favorable membrane permeability, while its polar surface area (121 Ų) aligns with candidates capable of crossing the blood-brain barrier . The absence of Lipinski rule violations underscores its potential as an orally bioavailable drug lead.

Synthetic Routes and Optimization

StepReaction TypeReagents/Conditions
1Thiazole FormationThiourea, α-bromoketone, EtOH, Δ
2Pyridazinone AnnulationHydrazine, AcOH, reflux
3Thiophene CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C
4Piperidine SubstitutionPiperidine, DIPEA, DCM
5Acetamide InstallationEDC/HOBt, DMF, rt

Purification and Characterization

Purification likely employs silica gel chromatography (hexane/EtOAc gradients), with final characterization via LC-MS and HRMS. The absence of chiral centers simplifies stereochemical considerations.

Future Directions

  • Activity Profiling: Prioritize HTS against kinase and GPCR panels to identify lead indications.

  • ADMET Studies: Evaluate metabolic stability (e.g., microsomal clearance), plasma protein binding, and CYP inhibition.

  • Analog Design: Explore bioisosteric replacements for the thiophene (e.g., furan) to optimize potency and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator